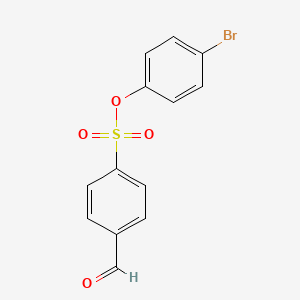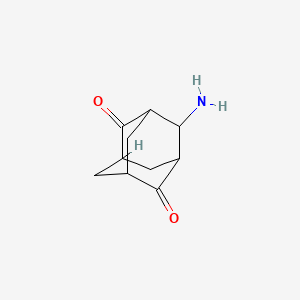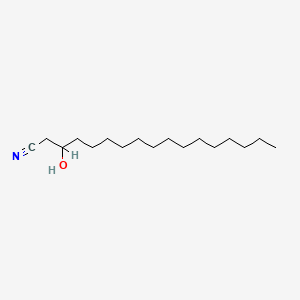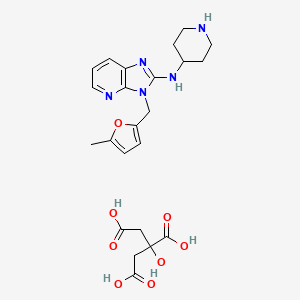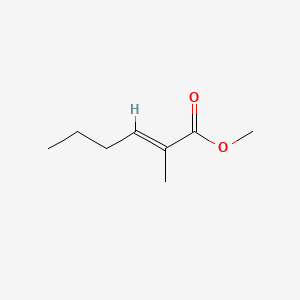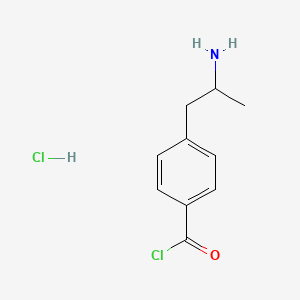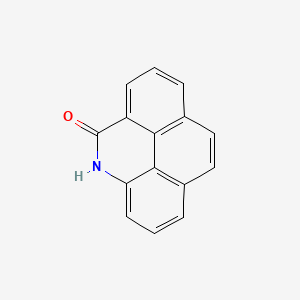
5(4H)-Thebenidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(4H)-Thebenidinone is a heterocyclic compound that belongs to the class of oxazolones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Thebenidinone typically involves the cyclodehydration of appropriate precursors. One common method is the Erlenmeyer-Plochl reaction, which involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride and an acetate catalyst . Another method involves the use of zinc oxide nanoparticles as a catalyst for the three-component cyclocondensation of aryl aldehydes, hydroxylamine hydrochloride, and β-dicarbonyls .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of green chemistry principles, such as the avoidance of organic solvents and the use of recyclable catalysts like zinc oxide nanoparticles, is emphasized to ensure environmentally friendly production .
化学反応の分析
Types of Reactions: 5(4H)-Thebenidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxazoles and related heterocycles.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated oxazolones.
科学的研究の応用
5(4H)-Thebenidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 5(4H)-Thebenidinone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by interacting with receptor proteins, leading to changes in cellular signaling pathways .
類似化合物との比較
Oxazol-5(4H)-one: Shares a similar structure but differs in the substitution pattern on the ring.
Isoxazol-5(4H)-one: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Imidazol-4-one: Another heterocyclic compound with a similar ring structure but different reactivity.
Uniqueness: 5(4H)-Thebenidinone is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
64884-40-8 |
|---|---|
分子式 |
C15H9NO |
分子量 |
219.24 g/mol |
IUPAC名 |
4H-benzo[lmn]phenanthridin-5-one |
InChI |
InChI=1S/C15H9NO/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16-15)14(10)13(9)11/h1-8H,(H,16,17) |
InChIキー |
DZFROCAXLIJHAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)NC4=CC=CC(=C43)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


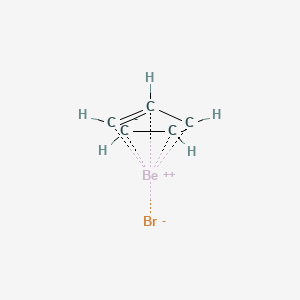

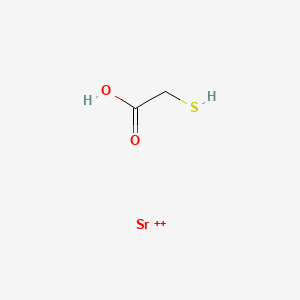
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)

